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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, amino acid
sequence, and cellular functions of human C-peptide. It is intended to serve as a detailed
resource, incorporating quantitative data, experimental methodologies, and visual
representations of its biological pathways.

Introduction

Human C-peptide (connecting peptide) is a 31-amino-acid polypeptide that plays a crucial role
in the biosynthesis of insulin.[1][2] It connects the A-chain and B-chain in the proinsulin
molecule, facilitating the correct folding and formation of disulfide bonds necessary for mature
insulin.[3][4] For many years, C-peptide was considered a biologically inert byproduct of insulin
production.[5] However, mounting evidence over the past few decades has revealed it to be a
hormonally active peptide with its own specific biological effects, particularly in the context of
diabetic complications.[5][6]
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C-peptide is co-secreted in equimolar amounts with insulin from the pancreatic beta cells.[1][7]
Due to its longer half-life in circulation compared to insulin (approximately 30-35 minutes
versus 5-10 minutes for insulin), its measurement provides a more reliable indicator of
endogenous insulin secretion and pancreatic [3-cell function.[2][8][9] Recent research has
demonstrated that C-peptide binds to cell surface receptors, likely G-protein coupled receptors
(GPCRs), and activates multiple intracellular signaling pathways, suggesting its potential as a
therapeutic agent for treating long-term diabetic complications like neuropathy and
nephropathy.[1][6][10]

Primary Structure and Amino Acid Sequence

Human C-peptide is a single-chain polypeptide composed of 31 amino acids.[1] The definitive
amino acid sequence was determined in 1971.[11]

Table 1: Amino Acid Sequence of Human C-peptide

Representation Sequence Reference

Glu-Ala-Glu-Asp-Leu-GIn-

Val-Gly-GIn-Val-Glu-Leu-
Three-Letter Code Gly-Gly-Gly-Pro-Gly-Ala- [8]

Gly-Ser-Leu-GIn-Pro-Leu-

Ala-Leu-Glu-Gly-Ser-Leu-

Gln

| One-Letter Code | EAEDLQVGQVELGGGPGAGSLQPLALEGSLQ |[8] |

The sequence is notable for its high content of glutamic acid and glutamine residues and the
absence of aromatic amino acids.[12]

Physicochemical Properties

The physicochemical characteristics of human C-peptide are summarized below. These
properties are critical for its behavior in biological systems and for its analysis in experimental
settings.

Table 2: Quantitative Physicochemical Data for Human C-peptide
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Property Value Reference
Molecular Formula C129H211N35048 [1][8]
Molecular Weight 3020.3 g/mol [B1[13][14]
Total Atom Count 212 [15]
Residue Count 31 [1][15]
Isoelectric Point (pl) ~3.45 [12]

| Half-life in circulation | ~30-35 minutes |[2][9] |

Three-Dimensional Structure

While essential for the proper folding of proinsulin, free C-peptide in aqueous solution is largely
flexible and lacks a single, well-defined three-dimensional structure.[12][16] However, studies
using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy have shown that it
is not a random coil but possesses distinct regions of non-random, local conformation.[5][15]

Key structural features identified by NMR include:
e N-terminal Region (residues 2-5): Forms a type | B-turn.[5][15]

o Central Region (residues 9-12, 15-18, 22-25): Shows a propensity to form (3-bends,
contributing to the peptide's flexibility.[5][15]

o C-terminal Region (residues 27-31): This pentapeptide (EGSLQ) is the most well-defined
part of the molecule, forming a type IlI' B-turn.[5][15] This C-terminal segment is considered
the active site responsible for its biological activity and receptor interaction.[4][5]

Biosynthesis and Processing of Proinsulin

C-peptide is an integral part of the insulin biosynthesis pathway. The process begins with
preproinsulin, which is translocated into the endoplasmic reticulum where its signal peptide is
cleaved to form proinsulin.[1] Proinsulin, consisting of the B-chain, C-peptide, and A-chain, is
then transported to the Golgi apparatus.[1] Within secretory granules, prohormone convertases
cleave the C-peptide at dibasic amino acid sites, resulting in the mature, two-chain insulin
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molecule and free C-peptide.[3][16] Both are then stored in these granules and released in
equal amounts into the bloodstream upon stimulation.[1]

Translocation /\
(Signal-B-C-A)

Click to download full resolution via product page

Caption: Workflow of proinsulin processing to C-peptide and insulin.

Cellular Signaling Pathways

C-peptide exerts its biological effects by binding to a specific, yet-to-be-definitively-identified,
receptor on the surface of various cell types, including neuronal, endothelial, and renal tubular
cells.[1][9] The receptor is presumed to be a G-protein coupled receptor (GPCR).[4][6] While
the orphan receptor GPR146 was proposed as a candidate, subsequent studies have yielded
conflicting results, and the identity of the receptor remains an active area of investigation.[17]
[18][19]

Binding of C-peptide at nanomolar concentrations initiates a cascade of intracellular signaling
events.[6] This process is pertussis toxin-sensitive, confirming the involvement of a Gi/o
protein.[10] The primary pathways activated include the Phospholipase C (PLC), Mitogen-
Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI13K) pathways.[6][20][21]
These cascades lead to an increase in intracellular calcium (Ca2*) and the activation of key
enzymes like Na*/K+-ATPase and endothelial nitric oxide synthase (eNOS), which are often
impaired in diabetes.[1][6]
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Caption: Key intracellular signaling pathways activated by C-peptide.

Experimental Protocols
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The characterization of C-peptide's structure and function relies on several key experimental
techniques.

e Amino Acid Sequencing: The primary structure of C-peptide was originally determined using
classical protein sequencing techniques, which involve the stepwise chemical degradation of
the peptide (e.g., Edman degradation) followed by the identification of the released amino
acid derivatives.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR is the principal method used to
determine the three-dimensional structure of C-peptide in solution.[5][15]

o Methodology: The protocol involves dissolving a purified and isotopically labeled (e.g., *°N,
13C) sample of C-peptide in a suitable solvent system (aqueous buffer, sometimes with co-
solvents like trifluoroethanol to promote structure).[5][15] A series of 2D NMR experiments,
such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect
Spectroscopy), are performed. TOCSY experiments identify protons that are connected
through bonds within an amino acid residue, while NOESY experiments identify protons
that are close in space (<5 A), regardless of whether they are in the same residue.[22] The
distance restraints derived from NOESY data are then used in computational software to
calculate an ensemble of structures consistent with the experimental data.[22]

o Radioimmunoassay (RIA): RIA is a highly sensitive technique used to quantify C-peptide
levels in biological fluids like blood serum.

o Methodology: The assay is based on competitive binding. A known quantity of radiolabeled
C-peptide (e.qg., with 123]) is mixed with a limited amount of a specific anti-C-peptide
antibody.[23] When a sample containing unlabeled (native) C-peptide is added, it
competes with the radiolabeled C-peptide for binding to the antibody. After incubation, the
antibody-bound C-peptide is separated from the free C-peptide, and the radioactivity of the
bound fraction is measured. The concentration of C-peptide in the sample is determined
by comparing the results to a standard curve generated with known concentrations of
unlabeled C-peptide.[23]

o X-ray Crystallography: While the flexibility of free C-peptide makes it difficult to crystallize
alone, this technique has been used to determine the structure of a C-peptide fragment
bound to a larger protein complex, such as the HLA-DQ8 molecule.[24]
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o Methodology: This method requires the formation of a highly ordered crystal of the
molecule of interest. The crystal is then exposed to a beam of X-rays. The way the crystal
diffracts the X-rays is recorded on a detector. The resulting diffraction pattern is
mathematically analyzed to calculate the positions of the atoms within the crystal, yielding
a high-resolution three-dimensional model of the molecule's structure.[24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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